molecular formula C13H24N2O4 B15223306 tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate

tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate

Cat. No.: B15223306
M. Wt: 272.34 g/mol
InChI Key: NDUAWWLHYNHRFG-UHFFFAOYSA-N
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Description

tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate is a synthetic organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl group attached to the azetidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:

Azetidine+tert-Butyl chloroformatetert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate\text{Azetidine} + \text{tert-Butyl chloroformate} \rightarrow \text{this compound} Azetidine+tert-Butyl chloroformate→tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and scalability. The use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Acidic reagents such as hydrochloric acid or phosphoric acid are used to remove the tert-butoxycarbonyl group.

    Cyclization: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amine, while cyclization reactions can produce various heterocyclic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of carbapenems, a class of antibiotics.

Biology and Medicine

These ligands are explored for their therapeutic potential in treating neurological disorders.

Industry

In the industrial sector, the compound is used in the development of antimicrobial agents. Substituted phenyl azetidines derived from this compound are investigated for their potential to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate involves its interaction with specific molecular targets. For example, in the synthesis of ligands for nicotinic receptors, the compound binds to the receptor sites, modulating their activity. The pathways involved include the inhibition or activation of receptor-mediated signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl azetidin-3-yl(tert-butoxycarbonyl)carbamate lies in its specific reactivity and stability conferred by the tert-butoxycarbonyl group. This makes it particularly valuable in applications requiring selective deprotection and controlled reactivity.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-(azetidin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)15(9-7-14-8-9)11(17)19-13(4,5)6/h9,14H,7-8H2,1-6H3

InChI Key

NDUAWWLHYNHRFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

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